Cassifolioside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cassifolioside can be synthesized through the extraction of the methanolic extract of the aerial parts of Ruellia tuberosa L. The process involves suspending the extract in water and extracting it with diethyl ether. The aqueous layer is then applied to a column of Diaion HP-20, with water, methanol, and acetone as eluants .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Ruellia tuberosa L. using similar methods as described above. The process is optimized for higher yield and purity, ensuring the compound’s stability and efficacy for various applications .

Analyse Des Réactions Chimiques

Types of Reactions: Cassifolioside undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the glycosidic bonds in this compound.

Substitution: Substitution reactions can occur at the hydroxyl groups present in the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Reagents like acetic anhydride and benzoyl chloride are used for substitution reactions.

Major Products Formed:

Applications De Recherche Scientifique

Introduction to Cassifolioside

This compound is a phenylethanoid glycoside predominantly found in the plant Ruellia tuberosa. This compound has attracted significant attention in scientific research due to its potential health benefits, particularly its antioxidant and anti-inflammatory properties. This article explores the applications of this compound, focusing on its biological activities, therapeutic potential, and relevant case studies.

Comparison with Related Compounds

| Compound Name | Source Plant | Biological Activity |

|---|---|---|

| Isothis compound | Ruellia tuberosa | Antioxidant, anti-inflammatory |

| Verbascoside | Verbascum species | Antioxidant, antimicrobial |

| Forsythoside | Forsythia suspensa | Antioxidant, hepatoprotective |

| Paucifloside | Ruellia species | Antioxidant, antimicrobial |

Antioxidant Properties

Research indicates that this compound exhibits significant free radical scavenging activity. Various assays, including DPPH, ABTS, and superoxide anion radical scavenging assays, have demonstrated its effectiveness in neutralizing free radicals that contribute to cellular damage and various health conditions.

Anti-inflammatory Effects

Studies suggest that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators. This property makes it a candidate for therapeutic applications in inflammatory diseases.

Neuroprotective Potential

Emerging research highlights the neuroprotective effects of this compound. It has been shown to protect neuronal cells against oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Ethnopharmacology

This compound is traditionally used in various herbal remedies. Its extraction from Ruellia tuberosa, known for its medicinal properties in folk medicine, enhances its relevance in modern pharmacology.

Clinical Research

Recent clinical studies have begun to explore the efficacy of this compound in treating chronic diseases characterized by oxidative stress and inflammation. Preliminary findings indicate promising results, warranting further investigation into its therapeutic potential.

Study 1: Antioxidant Activity Assessment

A study assessed the antioxidant capacity of this compound using different in vitro models. Results showed that this compound significantly reduced oxidative stress markers in cultured human cells, supporting its potential use as a dietary supplement for enhancing antioxidant defense mechanisms.

Study 2: Anti-inflammatory Effects in Animal Models

In an animal model of induced inflammation, administration of this compound resulted in a marked decrease in inflammatory markers and improvement in clinical symptoms. This study suggests that this compound could be beneficial in managing inflammatory conditions.

Mécanisme D'action

Cassifolioside exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reduces oxidative stress in cells. The compound interacts with various molecular targets, including enzymes involved in oxidative stress pathways, thereby modulating their activity and reducing cellular damage .

Comparaison Avec Des Composés Similaires

- Verbascoside

- Isoverbascoside

- Nuomioside

- Isonuomioside

- Forsythoside B

- Paucifloside

- Hispidulin 7-O-β-D-glucuronopyranoside

- Comanthoside B

Comparison: Cassifolioside is unique among these compounds due to its specific glycosidic structure and the presence of multiple hydroxyl groups, which contribute to its potent antioxidant activity. While other similar compounds also exhibit antioxidant properties, this compound’s unique structure allows for more effective free radical scavenging .

Activité Biologique

Cassifolioside, a phenylethanoid glycoside, has garnered attention in recent years due to its diverse biological activities, particularly its antioxidant and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by its unique glycosidic structure, which contributes to its biological effects. It is primarily known for its ability to scavenge free radicals and reduce oxidative stress in cells. The compound interacts with various molecular targets, including enzymes involved in oxidative stress pathways, thereby modulating their activity and reducing cellular damage.

Biological Activities

1. Antioxidant Activity

This compound exhibits significant antioxidant properties that are crucial for protecting cells from oxidative damage. This activity is primarily attributed to its ability to scavenge free radicals. Research indicates that this compound can effectively reduce oxidative stress markers in various biological systems.

2. Anti-inflammatory Properties

Studies have shown that this compound possesses anti-inflammatory effects, making it a potential candidate for therapeutic applications in treating inflammatory diseases. Its mechanism involves the inhibition of pro-inflammatory cytokines and the modulation of inflammatory pathways.

3. Other Biological Effects

In addition to antioxidant and anti-inflammatory activities, this compound has been investigated for other potential health benefits:

- Antinociceptive Activity: Research suggests that this compound may help alleviate pain through its interaction with pain pathways.

- Antimicrobial Effects: Preliminary studies indicate that this compound may exhibit antimicrobial properties against certain pathogens .

Data Table: Biological Activities of this compound

Case Studies

Case Study 1: Antioxidant Efficacy in Cellular Models

A study investigated the antioxidant efficacy of this compound in human cell lines exposed to oxidative stress. The results demonstrated a significant reduction in reactive oxygen species (ROS) levels upon treatment with this compound, highlighting its potential as a protective agent against oxidative damage.

Case Study 2: Anti-inflammatory Effects in Animal Models

Another study evaluated the anti-inflammatory effects of this compound in a rat model of induced inflammation. The administration of this compound resulted in decreased levels of inflammatory markers and improved clinical signs of inflammation, supporting its therapeutic potential for inflammatory conditions.

Propriétés

IUPAC Name |

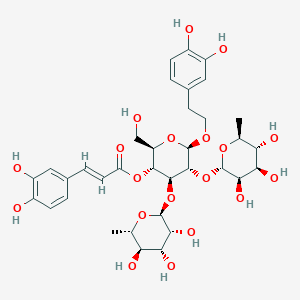

[(2R,3R,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-2-(hydroxymethyl)-4,5-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H46O19/c1-14-24(42)26(44)28(46)33(49-14)53-31-30(52-23(41)8-5-16-3-6-18(37)20(39)11-16)22(13-36)51-35(48-10-9-17-4-7-19(38)21(40)12-17)32(31)54-34-29(47)27(45)25(43)15(2)50-34/h3-8,11-12,14-15,22,24-40,42-47H,9-10,13H2,1-2H3/b8-5+/t14-,15-,22+,24-,25-,26+,27+,28+,29+,30+,31-,32+,33-,34-,35+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGQSSJMCEJLHAO-POHHJEECSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)C)O)O)O)OCCC4=CC(=C(C=C4)O)O)CO)OC(=O)C=CC5=CC(=C(C=C5)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O[C@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)C)O)O)O)OCCC4=CC(=C(C=C4)O)O)CO)OC(=O)/C=C/C5=CC(=C(C=C5)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H46O19 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

770.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is crassifolioside and where is it found?

A1: Crassifolioside is a phenolic glycoside ester of caffeic acid. It has been isolated from the leaves of Plantago crassifolia [, ]. Other phenolic glycosides, including two novel compounds named nuomioside A and isonuomioside A, have also been found in this plant [].

Q2: What other phenolic glycosides are found alongside crassifolioside in Plantago crassifolia?

A2: While the exact profile of phenolic glycosides may vary, research has identified the presence of acteoside, isoacteoside, apigenin 7-O-beta-D-glucuronide, and its methyl ester, in addition to crassifolioside, within the leaves of Plantago crassifolia [].

Q3: Has the structure of crassifolioside been fully elucidated?

A3: While there are publications mentioning crassifolioside and its occurrence in Plantago crassifolia [, , ], detailed spectroscopic data and a full structural characterization have yet to be reported in the provided research excerpts.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.